

Head-to-Head Comparison: CH6953755 vs. Saracatinib in Kinase Inhibition

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Compound of Interest		
Compound Name:	CH6953755	
Cat. No.:	B2695209	Get Quote

In the landscape of targeted cancer therapy, small molecule kinase inhibitors play a pivotal role. This guide provides a detailed, data-driven comparison of two notable SRC family kinase (SFK) inhibitors: **CH6953755** and saracatinib. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in oncological and related research fields.

Overview and Mechanism of Action

CH6953755 is a potent and highly selective, orally active inhibitor of YES1 kinase, a member of the SRC protein tyrosine kinase family.[1][2] It has demonstrated significant antitumor activity in preclinical models of cancers with YES1 gene amplification.[1][3] The mechanism of action for **CH6953755** centers on its ability to inhibit the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity.[2] This inhibition subsequently impacts downstream signaling pathways, including the regulation of Yes-associated protein 1 (YAP1) activity, which is involved in cell proliferation.[2][3]

Saracatinib (AZD0530) is a potent, orally bioavailable dual inhibitor of both the SRC family of non-receptor tyrosine kinases and the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[4][5] Its mechanism involves competitively binding to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation.[4] This action blocks downstream signaling cascades that regulate cellular processes such as proliferation, survival, migration, and invasion.[4][6] Saracatinib has been investigated in a



broad range of clinical trials for various cancers and other conditions, including idiopathic pulmonary fibrosis and Alzheimer's disease.[7][8][9]

Comparative Kinase Inhibition Profile

The selectivity and potency of kinase inhibitors are critical determinants of their therapeutic window and potential off-target effects. The following tables summarize the in vitro inhibitory activities of **CH6953755** and saracatinib against a panel of kinases.

Table 1: Inhibitory Activity (IC50) of **CH6953755** against SRC Family Kinases (SFKs)

Kinase	IC50 (nM)	
YES1	1.8[1]	
SRC	>1000	
FYN	120	
LYN	110	
LCK	140	
Data sourced from a comparative study of CH6953755, dasatinib, and bosutinib.[10]		

Table 2: Inhibitory Activity (IC50) of Saracatinib against a Panel of Tyrosine Kinases

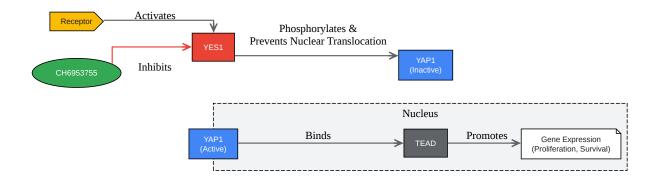


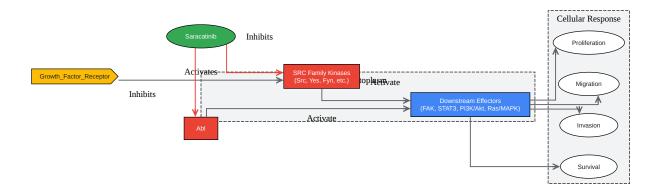
Kinase	IC50 (nM)	Assay Type
c-Src	2.7[4][6]	Cell-free
Lck	<4[4]	Cell-free
c-Yes	4[4]	Cell-free
Lyn	5[4]	Cell-free
Fyn	4-10[4]	Cell-free
Fgr	4-10[4]	Cell-free
Blk	4-10[4]	Cell-free
v-Abl	30[4][6]	Cell-free

Signaling Pathways and Experimental Workflows

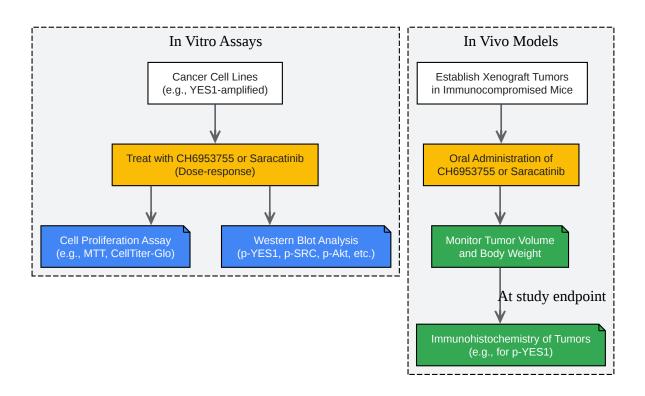
Visual representations of the signaling pathways targeted by these inhibitors and typical experimental workflows are provided below to enhance understanding.











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